molecular formula C18H33NOSi2 B8234388 N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide

Cat. No.: B8234388
M. Wt: 335.6 g/mol
InChI Key: QWKHFWYNZNYPSQ-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide is a specialized benzamide derivative offered with a high purity of 98% and is provided in 100mg packages . Its molecular formula is C18H33NOSi2, and it has a molecular weight of 335.63 g/mol . The compound features a disilanyl group, which may be of interest in the development of novel silicon-containing compounds and for use in materials science research. Benzamide derivatives are known to serve as key intermediates in organic synthesis and pharmaceutical research . For example, structurally related N,N-diisopropylbenzamide compounds have been utilized as crucial intermediates in the synthesis of active pharmaceutical ingredients . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[dimethyl(trimethylsilyl)silyl]-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NOSi2/c1-14(2)19(15(3)4)18(20)16-12-10-11-13-17(16)22(8,9)21(5,6)7/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHFWYNZNYPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Si](C)(C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Benzoyl Chloride with Diisopropylamine

The core benzamide scaffold is typically constructed via nucleophilic acyl substitution. Benzoyl chloride reacts with diisopropylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine to scavenge HCl. Yields exceeding 85% are achievable under inert atmospheres at 0–25°C.

Example Protocol

  • Dissolve diisopropylamine (1.2 equiv) in THF under N₂.

  • Add benzoyl chloride (1.0 equiv) dropwise at 0°C.

  • Stir for 12 h, then quench with aqueous NaHCO₃.

  • Extract with ethyl acetate, dry (MgSO₄), and concentrate.

This intermediate, N,N-diisopropylbenzamide , serves as the precursor for subsequent silylation.

Silylation at the 2-Position

Directed Ortho-Metalation (DoM) and Disilanyl Incorporation

Introducing the pentamethyldisilanyl group at the benzene ring’s 2-position requires regioselective functionalization. The directed ortho-metalation (DoM) strategy is employed, leveraging the benzamide’s directing group:

  • Lithiation : Treat N,N-diisopropylbenzamide with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.

  • Quenching with Chloropentamethyldisilane : Add 1,1,2,2,2-pentamethyldisilanyl chloride (1.05 equiv) to the lithiated intermediate.

  • Workup : Warm to room temperature, hydrolyze with NH₄Cl, and purify via silica gel chromatography.

Key Considerations

  • Temperature Control : Lithiation at −78°C minimizes side reactions.

  • Moisture Sensitivity : Silyl chlorides require strict anhydrous conditions.

  • Yield Optimization : Excess LDA or prolonged reaction times reduce yields due to over-lithiation.

Palladium-Catalyzed Coupling

Alternative methods employ cross-coupling using 2-bromo-N,N-diisopropylbenzamide and hexamethyldisilane. A Miyaura borylation followed by Suzuki-Miyaura coupling has been explored:

  • Borylation : React 2-bromo-benzamide with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

  • Disilane Coupling : Treat the boronate ester with hexamethyldisilane and Cu(I) thiophene-2-carboxylate (CuTC).

This route achieves moderate yields (50–60%) but requires costly catalysts.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)
THFLDA−7878
DMELiTMP−4065
Et₂On-BuLi−7872

Polar aprotic solvents (THF, DME) enhance metalation efficiency, while bulky bases (LDA) improve regioselectivity.

Byproduct Formation

  • Over-Lithiation : Generates di-silylated products; mitigated by stoichiometric control.

  • Protodesilylation : Acidic workup conditions may cleave Si–C bonds; neutral pH buffers are preferred.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (d, J = 7.2 Hz, 1H, ArH), 3.85 (sept, J = 6.4 Hz, 2H, NCH), 1.25 (d, J = 6.4 Hz, 12H, CH₃), 0.35 (s, 6H, Si(CH₃)₂).

  • ¹³C NMR : δ 170.2 (C=O), 135.6–126.8 (ArC), 48.9 (NCH), 25.1 (CH₃), 0.9 (Si(CH₃)₂).

  • MS (EI) : m/z 333 [M⁺], 318 [M⁺−CH₃].

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

  • X-ray Crystallography : Confirms ortho-substitution and disilanyl geometry.

Industrial and Research Applications

The compound’s silicon moiety enhances lipophilicity, making it valuable in:

  • Drug Delivery : Silicon-containing prodrugs with improved membrane permeability.

  • Materials Science : Hybrid organic-silicon polymers for optoelectronics .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the diisopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide, a comparative analysis with structurally analogous benzamides is provided below.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Properties CAS Number
This compound C₁₈H₃₃NOSi₂ 335.63 Pentamethyldisilanyl, Diisopropylamine Potential silicon-based ligand; steric bulk for catalysis 2204263-18-1
N,N-Diisopropyl-2-phenylbenzamide C₁₉H₂₃NO 281.39 Phenyl, Diisopropylamine Intermediate in organic synthesis; no silicon, reduced steric hindrance 103681-91-0
N-(Diisopropylphosphanyl)benzamide C₁₃H₂₁NOP 250.28 Diisopropylphosphanyl Bidentate P,O-ligand for metal coordination; reactive in C–H activation Not provided
N,N-Diisopropyl-2-(2-oxo-2-phenylethyl)benzamide (11fo) C₂₁H₂₅NO₂ 335.43 2-Oxo-2-phenylethyl, Diisopropylamine Synthesized via flow chemistry; ketone functionality enables further derivatization Not provided
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy-tert-butyl, Methylbenzamide N,O-bidentate directing group for metal-catalyzed reactions Not provided
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₅S 476.47 Benzimidazole-thioacetamido, Dinitrophenyl Antimicrobial/anticancer activity; bioactive heterocyclic design Not provided

Key Comparative Insights

Substituent-Driven Reactivity :

  • The pentamethyldisilanyl group in the target compound enhances lipophilicity and steric shielding compared to phenyl (N,N-Diisopropyl-2-phenylbenzamide) or phosphanyl (N-(diisopropylphosphanyl)benzamide) substituents. This may improve thermal stability and silicon-specific reactivity .
  • N-(Diisopropylphosphanyl)benzamide acts as a hybrid P,O-ligand, enabling diverse metal coordination modes, whereas the silanyl group in the target compound may favor silicon-metal interactions or serve as a protective group .

Synthetic Methodology :

  • The target compound’s synthesis likely parallels that of N,N-Diisopropyl-2-(2-oxo-2-phenylethyl)benzamide , which employs flow chemistry for precise mixing and temperature control. Traditional methods (e.g., silylation or phosphorylation) are used for analogs like N-(diisopropylphosphanyl)benzamide .

Functional Applications :

  • Bioactive Derivatives : Compounds like W1 () highlight the role of benzamide backbones in drug design, but the target compound’s silanyl group may limit bioavailability due to increased hydrophobicity.
  • Catalytic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is effective in C–H functionalization, whereas the silanyl group could stabilize transition states in silicon-mediated reactions .

Q & A

Q. Critical Parameters :

  • Moisture sensitivity of the silane group necessitates anhydrous conditions.
  • Temperature control during silane addition avoids side reactions (e.g., disiloxane formation).

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the diisopropyl and pentamethyldisilanyl groups. Key signals include:
    • ¹H : δ 1.2–1.4 ppm (diisopropyl CH₃), δ 0.1–0.3 ppm (Si–CH₃).
    • ¹³C : δ 170–175 ppm (amide carbonyl), δ 18–22 ppm (Si–C) .
  • FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si–CH₃).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ .

Q. Table 1: Key Spectroscopic Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 0.15 ppm (Si–CH₃), δ 1.3 ppm (CH(CH₃)₂)
ESI-MSm/z 362.2 (calculated for C₁₉H₃₁NOSi₂)

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its biological activity?

Methodological Answer:

  • Core modifications : Replace the pentamethyldisilanyl group with trifluoromethyl or tert-butyl to assess steric/electronic effects on enzyme binding .
  • Amide substituents : Compare diisopropyl with cyclohexyl or aryl groups to evaluate hydrophobicity impacts (logP calculations via ChemDraw) .
  • Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains (e.g., S. aureus) to correlate substituents with IC₅₀ values .

Example SAR Finding :
Bulky silane groups enhance membrane permeability but reduce solubility—balancing these via PEGylation improves bioavailability .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The silane group may occupy hydrophobic pockets .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond persistence .
  • QSAR models : Train models with descriptors (e.g., polar surface area, H-bond donors) to predict IC₅₀ against biological targets .

Case Study :
A benzamide analogue showed 85% inhibition of EGFR kinase in silico, validated by in vitro assays (R² = 0.91) .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers. Variables include:
    • Cell line heterogeneity (e.g., HeLa vs. Jurkat).
    • Assay conditions (e.g., serum concentration, incubation time) .
  • Dose-response refinement : Perform 10-point IC₅₀ curves (0.1–100 µM) to minimize variability.
  • Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Example : Discrepancies in cytotoxicity (e.g., 40% vs. 70% inhibition) were traced to differences in ATP levels in viability assays .

Advanced: What strategies elucidate its interaction with enzymatic targets?

Methodological Answer:

  • Enzyme kinetics : Michaelis-Menten plots (Lineweaver-Burk) to determine inhibition type (competitive/non-competitive) .
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry for targets like histone deacetylases (HDACs) .
  • X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) to identify key binding residues .

Q. Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (µM)Inhibition TypeReference
HDAC82.4Competitive
CYP3A4>100Non-competitive

Advanced: How can analytical methods be developed for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate siloxane byproducts. LOD: 0.01% .
  • GC-MS : Detect volatile silane degradation products (e.g., hexamethyldisiloxane) with a DB-5MS column .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted benzamide) to confirm peaks .

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